N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide

physicochemical profiling drug-likeness permeability

Eliminate SAR variability caused by interchangeable chemotypes. N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide provides a defined meta-methoxy H-bond acceptor (HBA=5, HBD=1, TPSA 46.6 Ų) for systematic kinase inhibitor fragment screening. • Defined H-bond geometry enables deconvolution of electronic vs. steric effects in kinase binding. • logP 2.71 & logSw -3.30 ensure solubility for ≤0.1% DMSO phenotypic assays, avoiding solvent artifacts. • Part of a substituent matrix with published IC50 data (3-F analog: TLK2 IC50 ≈0.44 µM). Supplied at ≥95% purity.

Molecular Formula C18H18N2O3
Molecular Weight 310.3 g/mol
CAS No. 921837-37-8
Cat. No. B6571964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide
CAS921837-37-8
Molecular FormulaC18H18N2O3
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC
InChIInChI=1S/C18H18N2O3/c1-3-20-16-8-7-14(9-13(16)11-17(20)21)19-18(22)12-5-4-6-15(10-12)23-2/h4-10H,3,11H2,1-2H3,(H,19,22)
InChIKeySPXUOQOBDTVOHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes69 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide: Identity and Procurement


N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide is a synthetic indolinone–benzamide hybrid with molecular formula C₁₈H₁₈N₂O₃ and a molecular weight of 310.35 g·mol⁻¹ . The compound features an N1‑ethyl‑2‑oxoindoline core linked at the 5‑position to a 3‑methoxybenzamide moiety. Calculated physicochemical descriptors include a logP of 2.71, a logSw of –3.30, and a topological polar surface area (TPSA) of 46.6 Ų, indicating moderate lipophilicity and balanced permeability potential . The compound is catalogued as a screening compound (ChemDiv ID F713‑0033; InChI Key: SPXUOQOBDTVOHB‑UHFFFAOYSA‑N) and is supplied at ≥95% purity .

1
Screening compound for indolinone-benzamide SAR libraries
2
Electronic probe (+M effect) for kinase selectivity studies
3
Predicted solubility (logSw –3.30) supports low-DMSO phenotypic assays
4
≥95% purity suitable for hit validation and profiling

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide: Substitution Failure


Within the indolinone‑benzamide chemotype, even minor positional or electronic changes on the benzamide ring generate substantial shifts in both physicochemical properties and biological activity. The 3‑methoxy substitution of this compound creates a hydrogen‑bond acceptor (HBA) count of 5 and a single hydrogen‑bond donor (HBD), yielding a TPSA of 46.6 Ų . In contrast, the unsubstituted benzamide analog (CAS 921837‑58‑3) lacks the methoxy oxygen and exhibits a different hydrogen‑bonding profile, while the 2‑methoxy positional isomer places the methoxy group ortho to the amide bond, altering both conformation and logP . Published cytotoxicity data for the unsubstituted analog show IC₅₀ values of 15.4 µM (SW620 colon cancer) and 12.6 µM (PC3 prostate cancer) ; the 3‑fluoro analog achieves sub‑micromolar potency against TLK2 (IC₅₀ ≈ 0.44 µM) . These differences demonstrate that in‑class compounds cannot be interchanged without altering target engagement, solubility, and permeability profiles—critical considerations for reproducible SAR and screening campaigns.

3-Methoxy substitution
HBA=5, TPSA=46.6 Ų
Unsubstituted analog (CAS 921837-58-3)
HBA=4, altered H-bond profile may shift target engagement
3-Methoxy (π-donor)
3-Fluoro analog (σ-acceptor)
Electronic divergence may invert kinase selectivity profiles
Meta-methoxy geometry
2-Methoxy positional isomer
Potential intramolecular H-bond alters conformation and logP

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide: Quantitative Differentiation


Hydrogen-Bond Profile: 3-Methoxy vs. Unsubstituted and 2-Methoxy

The 3‑methoxy substituent increases the hydrogen‑bond acceptor (HBA) count from 4 (unsubstituted benzamide analog) to 5, while maintaining a single hydrogen‑bond donor (HBD) and a topological polar surface area (TPSA) of 46.6 Ų . The 2‑methoxy positional isomer, by contrast, places the methoxy group ortho to the amide carbonyl, which can form an intramolecular hydrogen bond and reduce the effective solvent‑accessible PSA; its calculated logP is expected to be lower due to shielding of the polar methoxy oxygen . These differences directly affect membrane permeability predictions and solubility, as reflected by the target compound's logSw of –3.30 .

H-Bond Profile
Cross-study comparable
HBA = 5 vs. 4 (unsubstituted); distinct geometry vs. 2-methoxy isomer
Supports permeability prediction differentiation
In silico data; logSw –3.30
physicochemical profiling drug-likeness permeability

Cytotoxicity Baseline: Unsubstituted Analog Reference

The unsubstituted benzamide analog (CAS 921837‑58‑3) shows moderate cytotoxicity against SW620 colon cancer cells (IC₅₀ = 15.4 µM) and PC3 prostate cancer cells (IC₅₀ = 12.6 µM) . The 3‑methoxy group of the target compound introduces an electron‑donating resonance effect (+M) that modulates the electron density of the benzamide ring, which class‑level SAR from indolinone‑benzamide series indicates alters kinase‑binding affinity relative to the unsubstituted parent . Direct quantitative cytotoxicity data for the target compound have not been reported in public literature; however, the physicochemical divergence (ΔHBA, ΔlogP) predicts a distinct activity profile.

Cytotoxicity Baseline
Class-level inference
Unsubstituted analog: IC₅₀ 15.4 µM (SW620), 12.6 µM (PC3)
Target compound data needed for comparison
Electronic effect of 3-OCH₃ predicts distinct activity
cytotoxicity cancer cell lines SAR

Kinase Inhibition: 3-Fluoro vs. 3-Methoxy on TLK2

The 3‑fluoro analog N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide demonstrates an IC₅₀ of approximately 0.44 µM against TLK2 kinase . The 3‑methoxy group is isosteric with fluorine but differs in electronic character: –OCH₃ is a strong π‑donor (+M effect) whereas –F is a σ‑acceptor (–I effect). This electronic divergence can invert or shift kinase selectivity profiles, as documented across indolinone chemotypes where methoxy‑for‑fluoro swaps alter hydrogen‑bond networks in the ATP‑binding pocket [1]. The target compound therefore occupies a complementary SAR niche to the 3‑fluoro analog.

Kinase Inhibition TLK2
Class-level inference
3-Fluoro analog: IC₅₀ ≈ 0.44 µM; 3-OCH₃ data not reported
Methoxy probe complements fluoro for electronic SAR
+M vs –I effect may shift selectivity
kinase inhibition TLK2 SAR

Solubility and LogP: 3-Methoxy vs. 4-Methyl and 2-CF3

The target compound exhibits a calculated logP of 2.71 and logSw of –3.30 . The 2‑trifluoromethyl analog (CAS 921837‑22‑1) carries a strongly electron‑withdrawing –CF₃ group that increases lipophilicity (estimated logP ≈ 3.5) and typically reduces aqueous solubility. The 4‑methyl analog (CAS 921837‑36‑7) adds a weakly electron‑donating –CH₃ group at the para position, increasing logP slightly relative to the 3‑methoxy but without the added HBA capacity. These differences in logP and solubility directly impact compound handling, DMSO stock preparation, and assay compatibility.

Solubility & LogP
Cross-study comparable
logP 2.71 vs. ≈3.5 (2-CF₃); logSw –3.30
Lower logP supports aqueous assay formatting
Reduced DMSO dependence vs. 2-CF₃ analog
solubility logP ADME

Kinase Selectivity Directed by 3-Methoxybenzamide

The indolinone (2‑oxoindoline) scaffold is a privileged ATP‑competitive kinase inhibitor motif, with approved drugs (e.g., sunitinib) and numerous clinical candidates [1]. The 3‑methoxybenzamide appendage of this compound introduces a specific hydrogen‑bond acceptor orientation that is distinct from 4‑methoxy, 2‑methoxy, or halo‑substituted analogs. Patent and literature sources document that indolinone C5‑benzamide substitution patterns profoundly influence kinase selectivity profiles across VEGFR, PDGFR, c‑Kit, and FLT3 families [1][2]. The target compound thus represents a distinct vector within this well‑validated chemotype.

Kinase Selectivity Vector
Class-level inference
3-OCH₃-benzamide: distinct H-bond orientation vs. 4-OCH₃, 2-OCH₃, halo analogs
Fills underrepresented substitution vector
Based on indolinone patent SAR literature
kinase polypharmacology indolinone ATP-competitive

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide: Application Scenarios


Kinase SAR Expansion: 3-Methoxy Electronic Probe

The compound serves as the 3‑methoxy entry in a systematic substituent matrix alongside the 3‑fluoro (IC₅₀ ≈ 0.44 µM, TLK2) and unsubstituted (IC₅₀ = 12.6–15.4 µM, SW620/PC3) analogs . The +M electronic character of –OCH₃ contrasts with the –I effect of –F, enabling medicinal chemists to deconvolute electronic vs. steric contributions to kinase binding in a congeneric series without altering the indolinone core .

Solubility-Optimized Library for Phenotypic Screening

With a logP of 2.71 and logSw of –3.30, the target compound is predicted to have superior aqueous solubility relative to the 2‑trifluoromethyl analog (estimated logP ≈ 3.5) . This makes it a preferred choice for phenotypic screening campaigns that require DMSO concentrations below 0.1% (v/v) to avoid solvent‑induced cytotoxicity artifacts .

H-Bond Network Probe for Structure-Based Design

The 3‑methoxy group contributes a hydrogen‑bond acceptor at a meta position relative to the amide carbonyl, creating a distinct H‑bond geometry (HBA = 5, HBD = 1) that differs from ortho‑methoxy (potential intramolecular H‑bond) and para‑methoxy (extended linear geometry) analogs . This feature is valuable for crystallographic or cryo‑EM fragment‑screening campaigns where systematic H‑bond mapping is required to optimize ligand‑protein interactions .

Pharmacophore Validation Control for Indolinone-Benzamide

The compound can serve as a reference standard for validating pharmacophore models of indolinone‑based kinase inhibitors, given its well‑defined substitution pattern at the 3‑position of the benzamide ring. Its calculated properties (TPSA = 46.6 Ų, logP = 2.71, MW = 310.35) place it within lead‑like chemical space (congruent with Lipinski and Veber rules), making it suitable as a calibration standard for computational models predicting permeability, solubility, and target engagement .

Application
Selection Property
Validation Focus
Kinase SAR expansion
Electronic probe character (+M)
Deconvolute electronic vs. steric contributions
Phenotypic screening
Moderate logP and predicted solubility
Low-DMSO assay compatibility review
Structure-based design
Meta H-bond acceptor geometry
H-bond network mapping in fragment campaigns
Pharmacophore validation
Well-defined substitution pattern
Calibration standard for lead-like model review
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